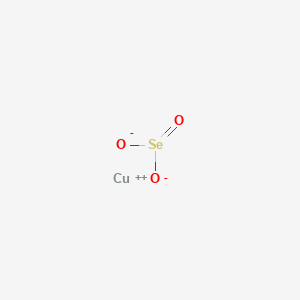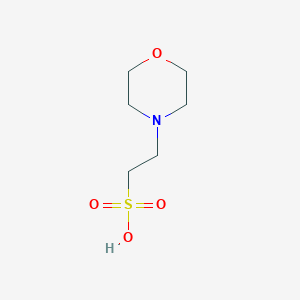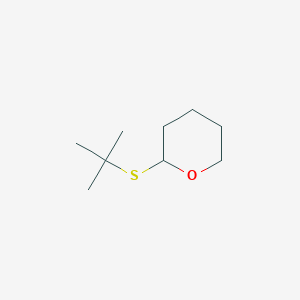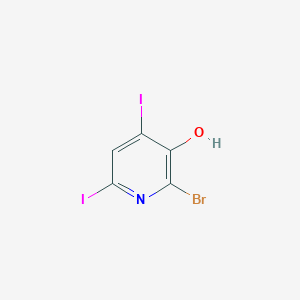
Copper(2+) selenite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
作用机制
Target of Action
Copper(2+) selenite, also known as Cupric selenite, is an inorganic salt . It is widely considered to be a promising candidate for high-performance flexible thermoelectrics . The primary targets of this compound are the thermoelectric materials where it is used due to its unique properties .
Mode of Action
This compound interacts with its targets by contributing to the thermoelectric performance of the materials. It is involved in the synthesis of copper selenides, which have different stoichiometric compositions and exhibit varying thermoelectric properties . The compound’s interaction with its targets results in changes in the thermoelectric properties of the materials, with some forms of copper selenides showing superior performance .
Biochemical Pathways
This compound affects the biochemical pathways related to the synthesis and functioning of thermoelectric materials . It is involved in the formation of copper selenides, which have different stoichiometric compositions . These copper selenides, in turn, play a crucial role in the thermoelectric performance of the materials . The compound’s action on these pathways leads to downstream effects such as changes in the thermoelectric properties of the materials .
Pharmacokinetics
It is known that the compound’s bioavailability may be influenced by various factors, including its chemical form and the presence of other substances .
Result of Action
The action of this compound results in the synthesis of copper selenides with different stoichiometric compositions . These copper selenides exhibit varying thermoelectric properties, with some forms showing superior performance . The compound’s action thus leads to significant changes in the thermoelectric properties of the materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of copper selenides is carried out using wet chemical methods, and the resulting materials possess different morphologies and sizes . Additionally, the compound’s action can be affected by the presence of other substances
准备方法
Synthetic Routes and Reaction Conditions: Copper(2+) selenite can be synthesized through the reaction of copper(II) acetate with selenous acid. The reaction typically involves dissolving copper(II) acetate in water and then adding selenous acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar chemical reactions on a larger scale. The use of controlled environments and precise reaction conditions ensures the purity and consistency of the compound produced.
化学反应分析
Types of Reactions: Copper(2+) selenite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) selenate.
Reduction: It can be reduced to elemental copper and selenium.
Substitution: this compound can participate in substitution reactions where the selenite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Various acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Copper(II) selenate (CuSeO₄).
Reduction: Elemental copper (Cu) and selenium (Se).
Substitution: Depending on the substituting anion, different copper salts can be formed.
科学研究应用
Copper(2+) selenite has several scientific research applications:
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: While not extensively used in medicine, its potential therapeutic properties are being explored.
Industry: this compound is used in the production of certain types of glass and ceramics, where it imparts specific properties to the final product.
相似化合物的比较
Copper(2+) sulfate (CuSO₄): Similar in structure but contains sulfate instead of selenite.
Copper(2+) nitrate (Cu(NO₃)₂): Contains nitrate ions and has different chemical properties.
Copper(2+) chloride (CuCl₂): Contains chloride ions and is more soluble in water.
Uniqueness: Copper(2+) selenite is unique due to the presence of the selenite ion (SeO₃²⁻), which imparts distinct chemical and physical properties. Its applications as a catalyst and its potential biological interactions set it apart from other copper compounds.
属性
CAS 编号 |
10214-40-1 |
|---|---|
分子式 |
CuH2O3Se |
分子量 |
192.53 g/mol |
IUPAC 名称 |
copper;selenous acid |
InChI |
InChI=1S/Cu.H2O3Se/c;1-4(2)3/h;(H2,1,2,3) |
InChI 键 |
WODNKMACFGPSCV-UHFFFAOYSA-N |
SMILES |
[O-][Se](=O)[O-].[Cu+2] |
规范 SMILES |
O[Se](=O)O.[Cu] |
Key on ui other cas no. |
10214-40-1 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Q1: What are the advantages of using cupric selenite in photoelectrochemical water splitting?
A: Research suggests that incorporating cupric selenite as a shell material in a core/shell nanostructure with zinc oxide significantly enhances the photoelectrochemical performance for water splitting. [, ] This enhancement is attributed to several factors:
- Improved light absorption: The presence of cupric selenite increases the structure's ability to absorb light, thereby generating more charge carriers for water splitting. []
- Enhanced charge carrier collection: The core/shell structure facilitates efficient collection of photogenerated electrons, directing them towards the water splitting reaction. []
- Reduced recombination: The design minimizes the recombination of photogenerated electrons and holes, increasing the efficiency of charge separation and utilization for water splitting. []
Q2: How does the structure of the cupric selenite-based material impact its performance in photoelectrochemical water splitting?
A: The research highlights the importance of a specific core/shell nanostructure for optimal performance. [, ] The studies focused on depositing cupric selenite onto vertically aligned zinc oxide nanorod arrays, creating a double shell structure with an intermediary layer of zinc selenite. This specific configuration, with cupric selenite as the outer shell, demonstrated superior photocatalytic activity compared to single-shell structures. [] This finding emphasizes the importance of controlled material synthesis and structural design for maximizing the efficiency of photoelectrochemical water splitting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)










